1'-(3-(2,4-dimethoxyphenyl)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
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Description
1'-(3-(2,4-dimethoxyphenyl)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is a useful research compound. Its molecular formula is C23H25NO5 and its molecular weight is 395.455. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 3-aryl-3-triazolylpropiophenones, have been described as efficient components in fungicide, bactericide, and herbicide formulations
Mode of Action
It’s known that the compound can be prepared via the michael addition of n-heterocycles to chalcones . This suggests that the compound might interact with its targets through a similar mechanism, but further studies are required to confirm this.
Biochemical Pathways
The compound’s synthesis involves the michael addition of n-heterocycles to chalcones , which suggests that it might affect pathways involving these molecules
Result of Action
Compounds with similar structures have been found to have various biological effects , suggesting that this compound might also have significant molecular and cellular effects
Action Environment
It’s known that the compound’s synthesis involves the use of ionic organic solids as catalysts , suggesting that its action might be influenced by the presence of such substances
Properties
IUPAC Name |
1'-[3-(2,4-dimethoxyphenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-27-17-10-8-16(20(14-17)28-2)9-11-21(25)24-13-5-12-23(15-24)19-7-4-3-6-18(19)22(26)29-23/h3-4,6-8,10,14H,5,9,11-13,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDCZVNOZPDSFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.